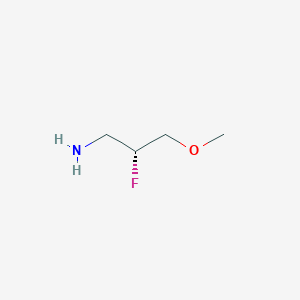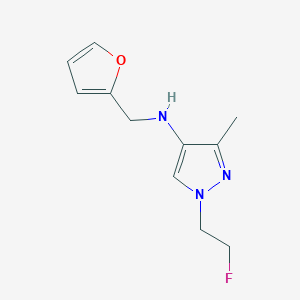
(2R)-2-fluoro-3-methoxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-fluoro-3-methoxypropan-1-amine is an organic compound with a chiral center, making it an enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-fluoro-3-methoxypropan-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the nucleophilic substitution of a suitable precursor, such as (2R)-2-fluoro-3-methoxypropyl chloride, with an amine source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-fluoro-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2R)-2-fluoro-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-fluoro-3-methoxypropan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s activity is influenced by its stereochemistry, which affects its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-fluoro-3-methoxypropan-1-amine: The enantiomer of the compound with opposite stereochemistry.
2-fluoro-3-methoxypropan-1-amine: The racemic mixture containing both (2R) and (2S) enantiomers.
2-chloro-3-methoxypropan-1-amine: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
(2R)-2-fluoro-3-methoxypropan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C4H10FNO |
|---|---|
Molecular Weight |
107.13 g/mol |
IUPAC Name |
(2R)-2-fluoro-3-methoxypropan-1-amine |
InChI |
InChI=1S/C4H10FNO/c1-7-3-4(5)2-6/h4H,2-3,6H2,1H3/t4-/m1/s1 |
InChI Key |
BHXJIJFQIQVXKR-SCSAIBSYSA-N |
Isomeric SMILES |
COC[C@@H](CN)F |
Canonical SMILES |
COCC(CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746768.png)
![1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11746788.png)
![(2R)-2-amino-5-[(4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]pentanoic acid](/img/structure/B11746798.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11746801.png)


![1-(2-fluoroethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746821.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746827.png)
![1-ethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746833.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746836.png)


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine](/img/structure/B11746853.png)
